Acetaldehyde;formaldehyde
CAS No.: 68442-60-4
Cat. No.: VC18443093
Molecular Formula: C3H6O2
Molecular Weight: 74.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68442-60-4 |
---|---|
Molecular Formula | C3H6O2 |
Molecular Weight | 74.08 g/mol |
IUPAC Name | acetaldehyde;formaldehyde |
Standard InChI | InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2 |
Standard InChI Key | KNNPTLFTAWALOI-UHFFFAOYSA-N |
Canonical SMILES | CC=O.C=O |
Introduction
Physical and Chemical Properties
Formaldehyde
Formaldehyde exists as a gas at room temperature but is often handled in aqueous solutions (formalin) or polymerized forms (paraformaldehyde). Its boiling point (−19°C) reflects its low molecular weight and high polarity. Formaldehyde’s solubility in water is exceptional due to the formation of methylene glycol (HOCH₂OH) in equilibrium, a reaction favored at lower temperatures (equilibrium constant >2000 at 25°C) . This hydration equilibrium complicates analytical measurements, as most methods detect total formaldehyde (free + hydrated) .
Table 1: Comparative Physical Properties of Acetaldehyde, Formaldehyde, and Related Compounds
Compound | Molar Mass (g/mol) | Boiling Point (°C) | Solubility in Water (g/100 mL) |
---|---|---|---|
Acetaldehyde | 44.05 | 20 | ∞ (miscible) |
Formaldehyde | 30.03 | −19 | 55 (40% solution as formalin) |
Butane | 58.12 | −1 | 0.006 |
Ethanol | 46.07 | 78 | ∞ |
Production Methods
Acetaldehyde Synthesis
The Wacker-Hoechst process dominates global acetaldehyde production, utilizing ethylene (C₂H₄) oxidation with a palladium/copper catalyst system :
This method replaced earlier ethanol dehydrogenation and acetylene hydration routes due to its efficiency, producing over 2 million tonnes annually by the 1970s . Smaller-scale synthesis involves partial oxidation of ethanol via alcohol dehydrogenase, a pathway relevant to endogenous acetaldehyde formation during alcohol metabolism .
Health and Environmental Impact
Toxicity Mechanisms
Both aldehydes form DNA adducts, with acetaldehyde inducing N²-ethylidene-dGuo lesions and formaldehyde creating cross-links between DNA and proteins . Acetaldehyde’s toxicity is exacerbated by alcohol dehydrogenase inhibition (e.g., via disulfiram), leading to accumulation and hangover symptoms .
Carcinogenicity
IARC classifies acetaldehyde as a Group 1 carcinogen, linked to esophageal and hepatocellular carcinomas . Formaldehyde is similarly designated, with occupational exposure (e.g., in mortuary workers) correlating with nasopharyngeal cancer . Mutagenesis studies in yeast reveal distinct profiles:
-
Formaldehyde: Predominantly C→T/A substitutions and T→C transitions, mirroring cancer signature SBS40 .
-
Acetaldehyde: C→A/T transversions and >4-bp deletions, suggesting replication fork collapse .
Table 2: Mutational Profiles of Formaldehyde and Acetaldehyde
Parameter | Formaldehyde | Acetaldehyde |
---|---|---|
Dominant Mutation | C→T/A, T→C | C→A/T |
Deletion Frequency | Low | High (>4 bp) |
Cancer Signature | SBS40 | None identified |
Recent Research Advances
Analytical Methodologies
Comparative studies of formaldehyde quantification in bio-oils demonstrate superior sensitivity for HPLC (LOD 0.003 μg/L) versus GC/MSD (LOD 1.5 mg/L) . Acetaldehyde analysis via HS-GC/ECD shows linearity (R²=0.9998) across 1.0–40 μg/L, though hydration equilibria complicate measurements .
Mutagenesis and Cancer Risk
High-throughput sequencing reveals formaldehyde’s preference for TC/GA motifs, implicating sequence context in mutagenic susceptibility . Acetaldehyde’s deletion signature, absent in formaldehyde-treated cells, suggests distinct repair pathway evasion mechanisms .
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